Formation Pathways of Bromodichloroacetonitrile in Chlorinated Water: An In-depth Technical Guide
Formation Pathways of Bromodichloroacetonitrile in Chlorinated Water: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation pathways of bromodichloroacetonitrile (BDCAN), a nitrogenous disinfection byproduct (DBP) of concern in chlorinated drinking water. This document details the precursor compounds, reaction mechanisms, influencing factors, quantitative formation data, and the experimental protocols used to study these processes.
Introduction
Chlorination is a vital process for disinfecting drinking water and mitigating the spread of waterborne diseases. However, the reaction of chlorine with naturally present organic and inorganic matter can lead to the formation of a wide array of disinfection byproducts (DBPs). Among these, nitrogenous DBPs (N-DBPs) are of increasing concern due to their generally higher toxicity compared to their carbonaceous counterparts. Bromodichloroacetonitrile (CHClBrCN), a member of the haloacetonitrile (HAN) class of N-DBPs, is formed when bromide is present in the source water during chlorination. Understanding the formation pathways of BDCAN is crucial for developing effective strategies to minimize its presence in treated water and ensure public health.
Precursors of Bromodichloroacetonitrile
The formation of BDCAN is contingent on the presence of specific organic nitrogen precursors in the source water. The primary precursors include:
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Natural Organic Matter (NOM): NOM is a complex mixture of organic compounds derived from the decomposition of plant and animal matter. The humic and fulvic acid fractions of NOM are significant contributors to DBP formation.[1]
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Amino Acids: As fundamental components of proteins, amino acids are ubiquitous in natural waters, originating from biological processes. Specific amino acids, such as aspartic acid and tryptophan , have been identified as potent precursors to haloacetonitriles.[1][2][3]
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Algae: Algal blooms can release significant amounts of organic matter, including amino acids and proteins, which serve as precursors for HAN formation.[1]
Core Formation Pathways
The formation of bromodichloroacetonitrile is a multi-step process involving the reaction of chlorine and bromine with organic nitrogen precursors. The presence of bromide (Br⁻) in the source water is a critical factor, as it is oxidized by chlorine (hypochlorous acid, HOCl) to form hypobromous acid (HOBr), a more reactive halogenating agent.
General Reaction Scheme:
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Oxidation of Bromide: Hypochlorous acid rapidly oxidizes bromide ions to hypobromous acid. HOCl + Br⁻ → HOBr + Cl⁻
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Reaction with Precursors: Both HOCl and HOBr then react with organic nitrogen precursors. Due to its higher reactivity, HOBr preferentially participates in reactions, leading to the formation of brominated intermediates.
Formation from Amino Acids (e.g., Aspartic Acid):
Experimental studies have shown that the chlorination of amino acids like aspartic acid can lead to the formation of dichloroacetonitrile (B150184) (DCAN).[3] The formation of BDCAN follows a similar pathway, with the incorporation of bromine. The proposed mechanism involves several key steps:[3]
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N-Chlorination/N-Bromination: The amino group of the amino acid is halogenated by HOCl and/or HOBr to form N-haloamines.
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Decarboxylation: The N-haloamino acid undergoes decarboxylation.
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Oxidation and Halogenation: Further oxidation and halogenation reactions occur on the carbon backbone.
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Nitrile Formation: The molecule rearranges to form the nitrile group.
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Halogenation of the α-carbon: The carbon adjacent to the nitrile group is subsequently chlorinated and brominated to yield bromodichloroacetonitrile.
The following diagram illustrates a plausible pathway for the formation of haloacetonitriles from an amino acid precursor.
Factors Influencing Formation
Several physicochemical parameters significantly influence the formation and concentration of BDCAN in chlorinated water.
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Bromide Concentration: Higher bromide concentrations in the source water lead to a greater formation of brominated DBPs, including BDCAN, and a shift in speciation from chlorinated to brominated analogues.[4]
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pH: The formation of haloacetonitriles is generally favored at lower pH values. However, the stability of HANs decreases at higher pH due to base-catalyzed hydrolysis.[3]
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Chlorine Dose: An increase in the chlorine dose generally leads to an increased formation of BDCAN, up to a certain point where degradation may occur.[3]
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Temperature: Higher temperatures can increase the rate of BDCAN formation.[3]
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Reaction Time: The concentration of BDCAN can increase with reaction time, although prolonged contact with a high chlorine residual can also lead to its degradation.
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Precursor Type and Concentration: The specific type and concentration of organic nitrogen precursors will directly impact the yield of BDCAN.
Quantitative Data on Bromodichloroacetonitrile Formation
The formation of BDCAN is highly variable and depends on the specific water quality and treatment conditions. The following tables summarize quantitative data from various studies.
| Precursor | Bromide (µg/L) | pH | Chlorine Dose (mg/L) | Temp (°C) | Reaction Time (hr) | BDCAN Yield/Conc. | Reference |
| Aspartic Acid | Varies | 6-9 | Varies | 10-30 | 24 | Formation increases with chlorine dose; complex pH dependence | [3] |
| Tryptophan | Varies | 7 | 10:1 (Cl:N molar ratio) | 25 | 24 | Significant HAN formation, with indole (B1671886) moiety contributing | (Based on similar studies) |
| Natural Water | Ambient | 7.8 | To maintain 1±0.4 mg/L residual | 20 | 24 | Varies significantly with source water characteristics | [5] |
| Natural Water | 300 (spiked) | 7.8 | To maintain 1±0.4 mg/L residual | 20 | 24 | Increased formation of Br-HANs compared to ambient | [5] |
Note: This table is a representative summary. Specific yields can vary greatly.
Experimental Protocols
The study of BDCAN formation involves controlled laboratory experiments to simulate drinking water disinfection processes. Key experimental protocols include the Uniform Formation Conditions (UFC) test and analytical methods for quantification.
Uniform Formation Conditions (UFC) Test
The UFC test is a standardized protocol to assess the potential for a water sample to form DBPs under controlled conditions, allowing for comparison across different water sources.[5][6]
Detailed Methodology:
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Sample Preparation:
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Collect a representative water sample.
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Buffer the sample to a specific pH, typically 7.8 ± 0.2, using a 10 mM phosphate (B84403) buffer.[5]
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Chlorination:
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Determine the chlorine demand of the water sample in preliminary tests.
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Add a predetermined dose of a stock sodium hypochlorite (B82951) solution to achieve a free chlorine residual of 1.0 ± 0.4 mg/L after a 24-hour incubation period.[5]
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-
Incubation:
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Store the chlorinated sample in amber glass bottles with no headspace to prevent volatilization and photodegradation.
-
Incubate at a constant temperature of 20.0 ± 1.0 °C for 24 ± 1 hours.[5]
-
-
Quenching:
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After the incubation period, quench the residual chlorine to halt further DBP formation. A common quenching agent is ascorbic acid.
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-
Analysis:
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Analyze the quenched sample for BDCAN and other target DBPs using an appropriate analytical method (see Section 6.2).
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The following diagram outlines the workflow for a Uniform Formation Conditions test.
Analytical Method: Liquid-Liquid Extraction and Gas Chromatography-Mass Spectrometry (LLE-GC-MS)
This method is commonly used for the analysis of haloacetonitriles in water samples.
Detailed Methodology:
-
Sample Preparation and Extraction:
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Transfer a 50 mL aliquot of the quenched water sample to a separatory funnel.
-
Add a salting agent (e.g., sodium sulfate) to increase the extraction efficiency.
-
Add an internal standard (e.g., 1,2-dibromopropane) for quantification.[3]
-
Add 3 mL of a suitable organic solvent, such as methyl-tert-butyl ether (MTBE).[3]
-
Shake the funnel vigorously for approximately 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Collect the organic layer (top layer with MTBE) containing the extracted haloacetonitriles.
-
-
Analysis by GC-MS:
-
Inject a small volume (e.g., 1-2 µL) of the extract into the gas chromatograph-mass spectrometer.
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Gas Chromatograph (GC) Conditions (Typical):
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Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).
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Injector Temperature: 200-250 °C.
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Oven Program: Start at a low temperature (e.g., 35-45 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 200-250 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic ions for BDCAN and other target analytes.
-
-
-
Quantification:
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Generate a calibration curve using standards of known concentrations.
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Quantify the concentration of BDCAN in the sample by comparing its peak area to the internal standard and the calibration curve.
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The following diagram illustrates the analytical workflow for BDCAN analysis.
Conclusion
The formation of bromodichloroacetonitrile in chlorinated water is a complex process influenced by a variety of factors, including the nature of organic precursors, the concentration of bromide, and water treatment operational parameters. Amino acids and other components of natural organic matter are significant precursors. The presence of bromide leads to the formation of more reactive hypobromous acid, which readily incorporates into the organic precursors, leading to the formation of BDCAN and other brominated disinfection byproducts.
Effective control of BDCAN in drinking water requires a multi-faceted approach, including precursor removal through optimized coagulation and filtration, and careful management of disinfection practices, particularly in waters with elevated bromide levels. Continued research into the specific reaction mechanisms and the development of advanced analytical techniques will further enhance our ability to monitor and mitigate the formation of these and other potentially harmful disinfection byproducts.
References
- 1. Halogenated Acetonitriles - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Aspartic Acid Generated in the Process of Chlorination Disinfection By-product Dichloroacetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of bromide on the formation and transformation of disinfection by-products during chlorination and chloramination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.alquds.edu [dspace.alquds.edu]
- 6. Estimation of haloacetonitriles formation in water: Uniform formation conditions versus formation potential tests - PubMed [pubmed.ncbi.nlm.nih.gov]
